1-(5-Ethenyl-2-bicyclo[2.2.1]heptanyl)-2,2,2-trifluoroethanone
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Overview
Description
1-(5-Ethenyl-2-bicyclo[221]heptanyl)-2,2,2-trifluoroethanone is a compound that belongs to the class of bicyclic compounds It features a bicyclo[221]heptane structure with an ethenyl group and a trifluoroethanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-Ethenyl-2-bicyclo[2.2.1]heptanyl)-2,2,2-trifluoroethanone typically involves the following steps:
Formation of the bicyclo[2.2.1]heptane core: This can be achieved through Diels-Alder reactions, where a diene and a dienophile react to form the bicyclic structure.
Introduction of the ethenyl group: The ethenyl group can be introduced via various alkylation reactions.
Attachment of the trifluoroethanone moiety: This step often involves the use of trifluoroacetic anhydride or trifluoroacetyl chloride under controlled conditions to introduce the trifluoroethanone group.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and safety. Catalysts and specific reaction conditions are often employed to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-(5-Ethenyl-2-bicyclo[2.2.1]heptanyl)-2,2,2-trifluoroethanone undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The ethenyl group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like halogens (e.g., Br₂) or nucleophiles (e.g., NH₃) can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
1-(5-Ethenyl-2-bicyclo[2.2.1]heptanyl)-2,2,2-trifluoroethanone has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which 1-(5-Ethenyl-2-bicyclo[2.2.1]heptanyl)-2,2,2-trifluoroethanone exerts its effects involves interactions with molecular targets such as enzymes and receptors. The trifluoroethanone moiety can act as an electrophile, participating in various biochemical reactions. The bicyclic structure provides rigidity, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
2-Vinylbicyclo[2.2.1]heptane: Similar bicyclic structure but lacks the trifluoroethanone group.
5-Vinylbicyclo[2.2.1]hept-2-ene: Another related compound with a similar core structure but different functional groups.
Uniqueness
1-(5-Ethenyl-2-bicyclo[2.2.1]heptanyl)-2,2,2-trifluoroethanone is unique due to the presence of the trifluoroethanone moiety, which imparts distinct chemical and physical properties. This makes it particularly valuable in applications requiring specific reactivity and stability.
Properties
Molecular Formula |
C11H13F3O |
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Molecular Weight |
218.21 g/mol |
IUPAC Name |
1-(5-ethenyl-2-bicyclo[2.2.1]heptanyl)-2,2,2-trifluoroethanone |
InChI |
InChI=1S/C11H13F3O/c1-2-6-3-8-4-7(6)5-9(8)10(15)11(12,13)14/h2,6-9H,1,3-5H2 |
InChI Key |
JQVCERHYMCFUCB-UHFFFAOYSA-N |
Canonical SMILES |
C=CC1CC2CC1CC2C(=O)C(F)(F)F |
Origin of Product |
United States |
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